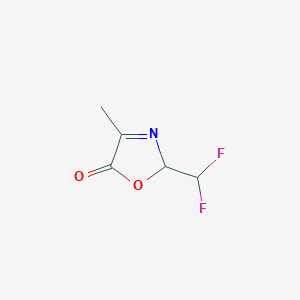
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFM or difluoromethyl oxazole and is used in various fields of research, including medicinal chemistry, drug development, and organic synthesis.
Mechanism Of Action
DFM's mechanism of action is not fully understood, but it is believed to interact with various cellular targets, including ion channels, enzymes, and receptors. The compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and 5-lipoxygenase. Additionally, DFM has been shown to modulate the activity of neurotransmitter receptors, including GABA and glutamate receptors.
Biochemical And Physiological Effects
DFM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
DFM's unique properties make it an attractive compound for use in various laboratory experiments. Its ease of synthesis and low toxicity make it an ideal candidate for drug development and medicinal chemistry research. However, its limited solubility in water and other solvents can pose challenges in certain experiments.
Future Directions
DFM's potential use in drug development and medicinal chemistry research makes it an exciting area of study. Future research could focus on further elucidating its mechanism of action and identifying specific cellular targets. Additionally, investigations into its potential use in the treatment of neurodegenerative disorders and other diseases could lead to the development of novel therapeutics.
Synthesis Methods
DFM can be synthesized through various methods, including the reaction of difluoromethyl ketones with nitriles, followed by cyclization. Another method involves the reaction of difluoromethyl ketones with hydroxylamine-O-sulfonic acid, followed by cyclization. Additionally, DFM can be synthesized through the reaction of difluoromethyl ketones with nitroalkenes, followed by reduction and cyclization.
Scientific Research Applications
DFM has been extensively studied for its potential use in drug development. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
154140-57-5 |
|---|---|
Product Name |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
Molecular Formula |
C5H5F2NO2 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H5F2NO2/c1-2-5(9)10-4(8-2)3(6)7/h3-4H,1H3 |
InChI Key |
CEVWGOYYCZJNBA-UHFFFAOYSA-N |
SMILES |
CC1=NC(OC1=O)C(F)F |
Canonical SMILES |
CC1=NC(OC1=O)C(F)F |
synonyms |
5(2H)-Oxazolone,2-(difluoromethyl)-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



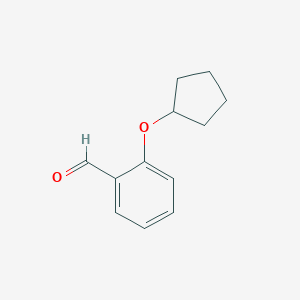
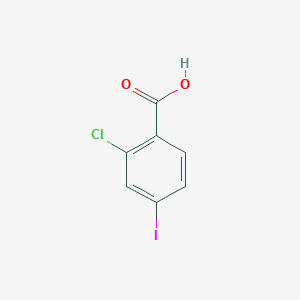
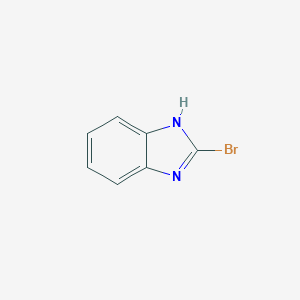
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
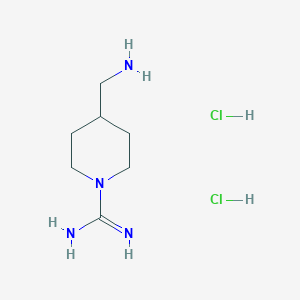
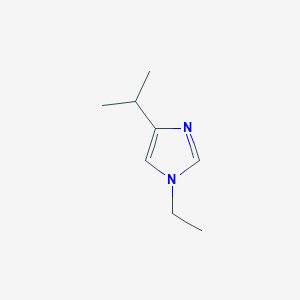


![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)